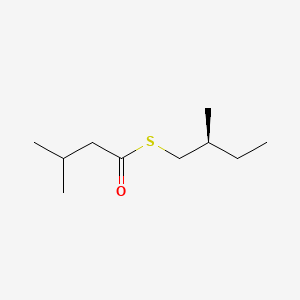
Cadmium (R-(R*,R*))-tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium (R-(R*,R*))-tartrate is a coordination compound formed by the interaction of cadmium ions with tartrate ligands This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cadmium (R-(R*,R*))-tartrate typically involves the reaction of cadmium salts, such as cadmium chloride or cadmium sulfate, with tartaric acid in an aqueous solution. The reaction is usually carried out under controlled pH conditions to ensure the proper formation of the tartrate complex. The general reaction can be represented as: [ \text{Cd}^{2+} + \text{C}_4\text{H}_6\text{O}_6 \rightarrow \text{Cd(C}_4\text{H}_4\text{O}_6) ]
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using cadmium nitrate and tartaric acid. The process includes dissolving cadmium nitrate in water, followed by the addition of tartaric acid under stirring. The mixture is then heated to promote the reaction and the resulting cadmium tartrate is precipitated out, filtered, and dried.
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium (R-(R*,R*))-tartrate can undergo various chemical reactions, including:
Oxidation: Cadmium tartrate can be oxidized in the presence of strong oxidizing agents, leading to the formation of cadmium oxide and other by-products.
Reduction: Reduction reactions can convert cadmium tartrate to cadmium metal or other lower oxidation state compounds.
Substitution: Ligand substitution reactions can occur where the tartrate ligand is replaced by other ligands, forming different cadmium complexes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas.
Substitution: Various ligands like ethylenediamine or ammonia under controlled pH and temperature conditions.
Major Products:
Oxidation: Cadmium oxide (CdO)
Reduction: Cadmium metal (Cd)
Substitution: New cadmium complexes with different ligands
Applications De Recherche Scientifique
Cadmium (R-(R*,R*))-tartrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium compounds and in studies of coordination chemistry.
Biology: Investigated for its effects on biological systems, particularly in studies of heavy metal toxicity and detoxification mechanisms.
Industry: Used in the production of pigments, coatings, and as a stabilizer in plastics.
Mécanisme D'action
The mechanism of action of cadmium (R-(R*,R*))-tartrate involves its interaction with biological molecules and cellular components. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This binding can lead to oxidative stress, interference with DNA repair mechanisms, and disruption of cellular signaling pathways. The tartrate ligand may also play a role in modulating the bioavailability and toxicity of cadmium.
Comparaison Avec Des Composés Similaires
Cadmium (R-(R*,R*))-tartrate can be compared with other cadmium complexes such as cadmium sulfate, cadmium chloride, and cadmium acetate. While all these compounds contain cadmium, their chemical properties and applications can vary significantly:
Cadmium sulfate: Commonly used in electroplating and as a pigment.
Cadmium chloride: Used in the synthesis of other cadmium compounds and as a reagent in laboratory research.
Cadmium acetate: Utilized in the production of cadmium-based catalysts and as a stabilizer in plastics.
This compound is unique due to the presence of the tartrate ligand, which can influence its solubility, reactivity, and biological interactions.
Propriétés
Numéro CAS |
34100-40-8 |
|---|---|
Formule moléculaire |
C4H4CdO6 |
Poids moléculaire |
260.48 g/mol |
Nom IUPAC |
cadmium(2+);(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Cd/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
Clé InChI |
GPZWFVHFXGHERV-ZVGUSBNCSA-L |
SMILES isomérique |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Cd+2] |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





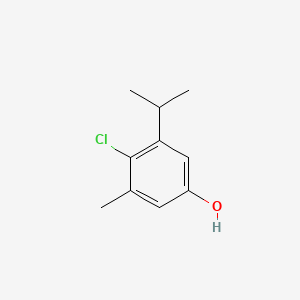
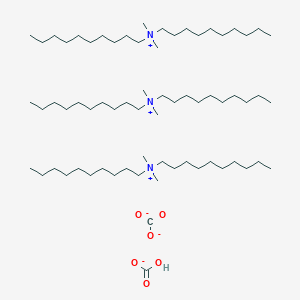

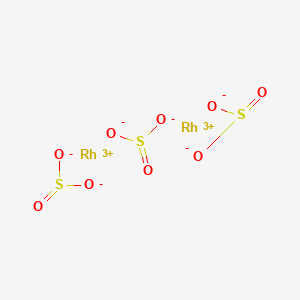
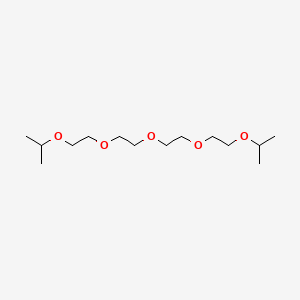
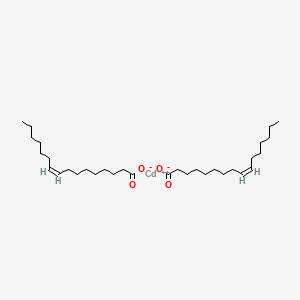
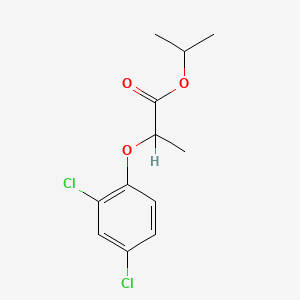
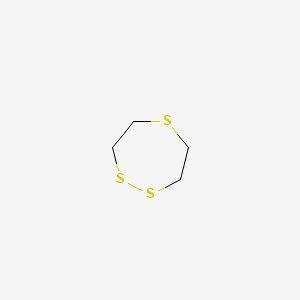

![3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176201.png)
